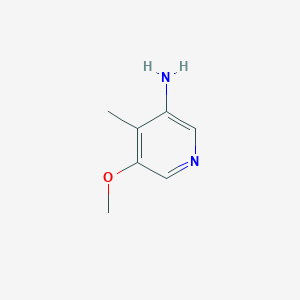

5-甲氧基-4-甲基吡啶-3-胺

描述

5-Methoxy-4-methylpyridin-3-amine is a chemical compound with the molecular formula C7H10N2O . It has a molecular weight of 138.17 . It is stored in a dark place, under an inert atmosphere, at room temperature . It is a solid substance .

Molecular Structure Analysis

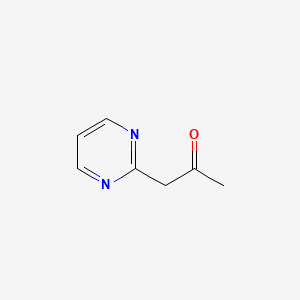

The linear formula of 5-Methoxy-4-methylpyridin-3-amine is C7H10N2O . The InChI string is 1S/C7H10N2O.ClH/c1-5-6(8)3-9-4-7(5)10-2;/h3-4H,8H2,1-2H3;1H . The canonical SMILES string is CC1=C(C=NC=C1N)OC.Cl .Physical And Chemical Properties Analysis

5-Methoxy-4-methylpyridin-3-amine has a molecular weight of 174.63 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . It has a rotatable bond count of 1 . The topological polar surface area is 48.1 Ų .科学研究应用

亚甲基化和结构特征

5-甲氧基-4-甲基吡啶-3-胺,以及其他吡啶衍生物,一直是结构和物理化学研究的研究对象。一个显著的研究方面是分析其亚甲基化能力。例如,研究已经探讨了类似化合物的结构特性,重点关注它们的亚甲基式形式和静电势,这对于理解分子间相互作用和其他分子对其识别至关重要(Wróblewska等,2006)。

化学合成和修饰

在化学合成中,包括5-甲氧基-4-甲基吡啶-3-胺在内的吡啶衍生物对于构建各种化合物非常有价值。研究表明它们在合成具有多样生物活性的化合物的特定构建块方面的用途。例如,某些吡啶衍生物已被合成为创建组胺H2受体拮抗剂的中间体(Adger et al., 1988)。

抗菌和抗疟潜力

一些吡啶衍生物的衍生物,类似于5-甲氧基-4-甲基吡啶-3-胺,已被研究其抗菌和抗疟特性。研究已经集中于合成和测试各种基于吡啶的化合物,以评估其对特定病原体的有效性(Georgiadis, 1976)。

还原胺化过程

吡啶衍生物在还原胺化过程中也非常重要。研究表明,像5-乙基-2-甲基吡啶硼烷这样与5-甲氧基-4-甲基吡啶-3-胺具有结构相似性的化合物,在酮和醛的还原胺化中非常有效。这种应用突显了它们在合成有机化学中创造各种含胺化合物的潜力(Burkhardt & Coleridge, 2008)。

席夫碱合成

研究还探讨了使用吡啶衍生物合成席夫碱。例如,通过缩合反应从类似于5-甲氧基-4-甲基吡啶-3-胺的化合物中创建新的席夫碱已经被研究。这些碱在材料科学和配位化学中具有各种应用(Linsha, 2015)。

光谱学研究和理论研究

吡啶衍生物如5-甲氧基-4-甲基吡啶-3-胺的结构和电子性质已经通过光谱方法和理论计算进行了广泛研究。这些研究对于理解它们的化学行为以及在各个领域中的潜在应用,如用于环境性质的探针设计,至关重要(Ebead et al., 2007)。

化学反应机理洞察

此外,研究提供了关于涉及吡啶衍生物的反应的机理洞察。例如,已研究了吡啶氮在钯催化的亚胺水解中的作用,以更好地理解潜在的化学过程。这些洞察对于开发更高效和有针对性的合成方法至关重要(Ahmad et al., 2019)。

作用机制

Target of Action

The primary target of 5-Methoxy-4-methylpyridin-3-amine is potassium (K+) channels . These channels play a crucial role in maintaining the resting membrane potential and repolarizing the cell membrane after action potentials .

Mode of Action

5-Methoxy-4-methylpyridin-3-amine acts as a potassium channel blocker . It binds to exposed K+ channels, reducing the leakage of intracellular K+ and enhancing impulse conduction .

Biochemical Pathways

The compound’s action on potassium channels affects the neuronal signaling pathways . By blocking the K+ channels, it prevents the efflux of K+ ions, which can enhance axonal conduction . This mechanism is particularly relevant in conditions like multiple sclerosis, where demyelination exposes K+ channels .

Pharmacokinetics

For instance, 3-fluoro-5-methylpyridin-4-amine, a similar K+ channel blocker, exhibits good lipophilicity and permeability, suggesting potential for good bioavailability .

Result of Action

The blockade of K+ channels by 5-Methoxy-4-methylpyridin-3-amine can enhance neuronal signal conduction. This can potentially alleviate symptoms in conditions characterized by demyelination, such as multiple sclerosis .

Action Environment

The action of 5-Methoxy-4-methylpyridin-3-amine can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the same cytochrome P450 enzymes could affect its metabolism .

安全和危害

属性

IUPAC Name |

5-methoxy-4-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-6(8)3-9-4-7(5)10-2/h3-4H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISYJOJQQEHYXFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10507515 | |

| Record name | 5-Methoxy-4-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10507515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-4-methylpyridin-3-amine | |

CAS RN |

77903-28-7 | |

| Record name | 5-Methoxy-4-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10507515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

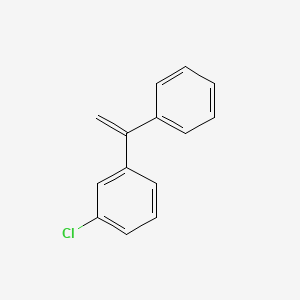

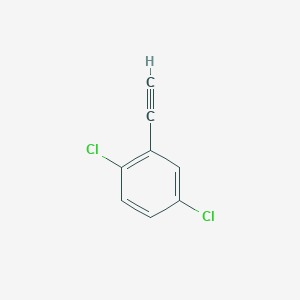

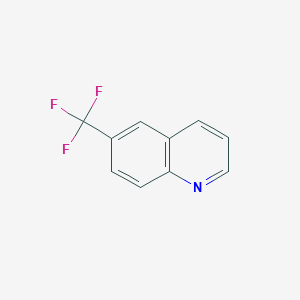

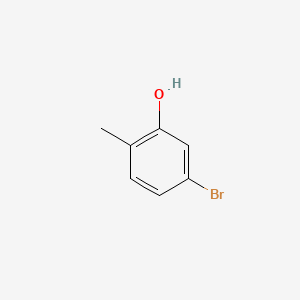

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(Dimethylamino)Methyl]Cyclopentane-1-Carbaldehyde](/img/structure/B1354585.png)

![3-[(3-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1354616.png)